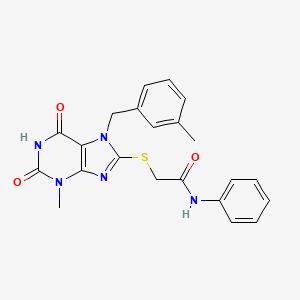![molecular formula C19H20ClF3N4OS B2353936 N-(3-メチルブチル)-1-{4-[(フェニルスルホニル)アミノ]ベンゾイル}プロリナミド CAS No. 1251615-12-9](/img/structure/B2353936.png)
N-(3-メチルブチル)-1-{4-[(フェニルスルホニル)アミノ]ベンゾイル}プロリナミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylbutyl)-1-{4-[(phenylsulfonyl)amino]benzoyl}prolinamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound is characterized by its unique structure, which includes a prolinamide core, a phenylsulfonyl group, and a 3-methylbutyl side chain.
科学的研究の応用
N-(3-methylbutyl)-1-{4-[(phenylsulfonyl)amino]benzoyl}prolinamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors.
Pharmaceuticals: The compound may serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)-1-{4-[(phenylsulfonyl)amino]benzoyl}prolinamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the prolinamide core: This step involves the reaction of proline with an appropriate amine to form the prolinamide core.
Introduction of the phenylsulfonyl group: The phenylsulfonyl group is introduced through a sulfonylation reaction using phenylsulfonyl chloride and a suitable base.
Attachment of the 3-methylbutyl side chain: The final step involves the alkylation of the prolinamide core with 3-methylbutyl bromide under basic conditions.
Industrial Production Methods
Industrial production of N-(3-methylbutyl)-1-{4-[(phenylsulfonyl)amino]benzoyl}prolinamide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
N-(3-methylbutyl)-1-{4-[(phenylsulfonyl)amino]benzoyl}prolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted prolinamide derivatives.
作用機序
The mechanism of action of N-(3-methylbutyl)-1-{4-[(phenylsulfonyl)amino]benzoyl}prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can act as a pharmacophore, interacting with active sites of enzymes or binding pockets of receptors, thereby modulating their activity. The prolinamide core and the 3-methylbutyl side chain can influence the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
N-(3-methylbutyl)-1-{4-[(phenylsulfonyl)amino]benzoyl}prolinamide: can be compared with other sulfonamide derivatives, such as:
Uniqueness
N-(3-methylbutyl)-1-{4-[(phenylsulfonyl)amino]benzoyl}prolinamide: is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the phenylsulfonyl group can enhance its binding affinity to certain molecular targets, while the 3-methylbutyl side chain can influence its pharmacokinetic properties.
特性
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[6-(3-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClF3N4OS/c1-12-3-2-6-27(9-12)16-8-18(25-11-24-16)29-10-17(28)26-15-5-4-13(20)7-14(15)19(21,22)23/h4-5,7-8,11-12H,2-3,6,9-10H2,1H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIYVLBYASCMAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF3N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-ethylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2353858.png)
![Methyl 2-tert-butyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2353860.png)

![3-(Furan-2-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B2353865.png)

![(5E)-5-{[(4-methoxyphenyl)amino]methylidene}-3-(4-phenoxyphenyl)-1lambda6,3-thiazolidine-1,1,4-trione](/img/structure/B2353867.png)


![2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2353872.png)

![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2353874.png)
![3-Amino-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2353875.png)
![N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]-2-fluoropyridine-3-sulfonamide](/img/structure/B2353876.png)
